

Spectroscopic Profile of 4-(aminomethyl)piperidin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 4-(AMINOMETHYL)PIPERIDIN-2-ONE

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This technical guide provides a summary of available spectroscopic data for the compound **4-(aminomethyl)piperidin-2-one**. Due to a notable lack of experimentally derived spectroscopic information for this specific molecule in publicly accessible databases, this document presents predicted mass spectrometry data. To offer a valuable comparative reference, experimental spectroscopic data for the closely related parent compound, piperidin-2-one, is also included. Furthermore, generalized experimental protocols for acquiring spectroscopic data on piperidinone derivatives are outlined based on established methodologies in the field.

Spectroscopic Data of 4-(aminomethyl)piperidin-2-one

Comprehensive experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **4-(aminomethyl)piperidin-2-one** are not readily available in the surveyed literature and databases. However, predicted mass spectrometry data has been reported.

Mass Spectrometry (MS)

Predicted mass spectrometry data for **4-(aminomethyl)piperidin-2-one** (Molecular Formula: $C_6H_{12}N_2O$; Monoisotopic Mass: 128.09496 Da) suggests the following mass-to-charge ratios (m/z) for various adducts.

Adduct	Predicted m/z
[M+H] ⁺	129.10224
[M+Na] ⁺	151.08418
[M-H] ⁻	127.08768
[M+NH ₄] ⁺	146.12878
[M+K] ⁺	167.05812
[M+H-H ₂ O] ⁺	111.09222

Spectroscopic Data of Piperidin-2-one (Reference Compound)

To provide context for the anticipated spectral characteristics of **4-(aminomethyl)piperidin-2-one**, the experimental data for the parent compound, piperidin-2-one (CAS No: 675-20-7), is presented below.[\[1\]](#)[\[2\]](#)

¹H NMR Spectroscopy of Piperidin-2-one

Chemical Shift (ppm)	Multiplicity	Assignment
~7.4	br s	NH
~3.31	t	CH ₂ (adjacent to NH)
~2.34	t	CH ₂ (adjacent to C=O)
~1.52-2.00	m	CH ₂ -CH ₂

Note: Spectra recorded in CDCl₃. Chemical shifts are approximate and can vary based on solvent and instrument.

¹³C NMR Spectroscopy of Piperidin-2-one

Chemical Shift (ppm)	Assignment
~172	C=O
~42	CH ₂ (adjacent to NH)
~31	CH ₂ (adjacent to C=O)
~23	CH ₂
~21	CH ₂

Note: The specific peak assignments can vary based on the reference and solvent.

IR Spectroscopy of Piperidin-2-one

Wavenumber (cm ⁻¹)	Functional Group
~3400-3200	N-H stretch
~2940, 2860	C-H stretch
~1650	C=O stretch (amide)

Mass Spectrometry (MS) of Piperidin-2-one

The mass spectrum of piperidin-2-one shows a molecular ion peak (M⁺) at m/z = 99, corresponding to its molecular weight.^[3]

Experimental Protocols for Spectroscopic Analysis of Piperidinone Derivatives

The following are generalized procedures for obtaining spectroscopic data for piperidinone derivatives, based on methodologies reported for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium oxide (D₂O). Tetramethylsilane (TMS) is commonly used as an

internal standard (0 ppm). The resulting spectra are analyzed for chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

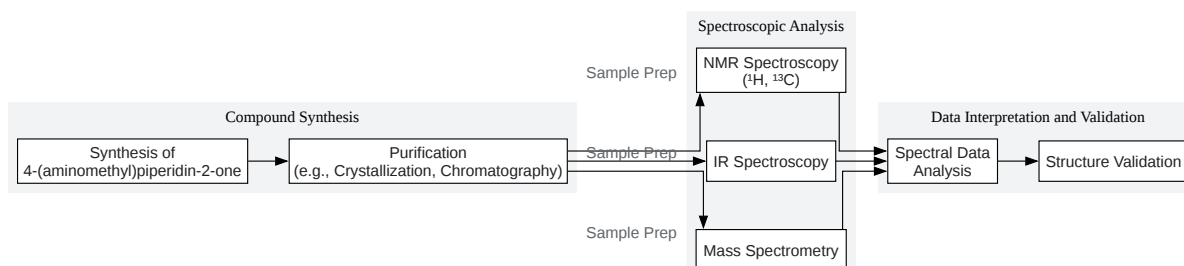
IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} to identify characteristic functional group absorptions.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with electrons to induce fragmentation. ESI-MS is a soft ionization technique suitable for analyzing the intact molecule, often coupled with a liquid chromatograph (LC-MS). The resulting mass-to-charge ratios of the molecular ion and fragment ions are analyzed to determine the molecular weight and structural features of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

- 1. 2-Piperidinone [webbook.nist.gov]
- 2. 2-Piperidone | C₅H₉NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Piperidinone [webbook.nist.gov]
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